molecular formula C15H18N2O2S B2886995 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide CAS No. 953188-09-5

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2886995
CAS No.: 953188-09-5
M. Wt: 290.38
InChI Key: QCUGDERQVSXUOV-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a central isoxazole ring substituted at the 3-position with a methyl group attached to a cyclohexanecarboxamide moiety and at the 5-position with a thiophen-2-yl group. This structure combines heterocyclic aromaticity (isoxazole and thiophene) with a lipophilic cyclohexane group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(11-5-2-1-3-6-11)16-10-12-9-13(19-17-12)14-7-4-8-20-14/h4,7-9,11H,1-3,5-6,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGDERQVSXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2S, with a molecular weight of approximately 302.39 g/mol. The compound features a cyclohexanecarboxamide backbone linked to an isoxazole ring substituted with a thiophene group, which may contribute to its unique pharmacological properties.

Research indicates that compounds containing isoxazole and thiophene moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The presence of the isoxazole ring is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways.

Structure-Activity Relationship (SAR)

A study focusing on the SAR of isoxazole derivatives highlighted that modifications at specific positions on the isoxazole and thiophene rings can enhance biological activity. For instance, substituents at the 3-, 4-, and 5-positions of the phenyl ring significantly influenced the potency of EPAC antagonists, suggesting that similar strategies could be applied to optimize this compound for improved efficacy against targeted biological pathways .

Case Studies

  • Anti-inflammatory Activity : A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds with specific substitutions showed selective inhibition of COX-2, which is crucial for developing anti-inflammatory drugs. The findings suggest that this compound could be further explored as a selective COX inhibitor .
  • Analgesic Properties : In a related study, various isoxazole compounds were tested for their analgesic effects in animal models. Compounds demonstrating high binding affinity to serotonin receptors exhibited significant pain relief, indicating that this compound may also possess analgesic properties due to its structural components .

Research Findings

Recent studies have shown that derivatives similar to this compound demonstrate promising results in various biological assays:

Compound NameBiological ActivityReference
Isoxazole Derivative ASelective COX-2 inhibitor
Isoxazole Derivative BAnalgesic effect via serotonin receptor modulation
N-Cyclopropyl-isoxazoleAnticancer activity in vitro

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target’s isoxazole-thiophene core contrasts with benzoisoxazole (compound 33 ) and thiazolidinone (compounds 9–13 ). Thiophene and thiazole substituents influence electronic properties (e.g., electron-rich thiophene may enhance π-π interactions compared to benzo groups).

Synthetic Methods :

  • Suzuki coupling is a common strategy for aryl substitutions (e.g., compound 33 ), applicable to the target’s thiophene moiety.
  • Isoxazole formation via oxime cyclization (e.g., compound 45p in ) aligns with methods for synthesizing the target’s core.

Yield and Characterization: Thiazolidinone derivatives ( ) show variable yields (53–90%), suggesting steric/electronic challenges in similar reactions. The target’s synthesis may face analogous hurdles depending on substituents. NMR and MS are standard for characterization across analogs .

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